3-(3-methylphenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione family, characterized by a fused thiophene-pyrimidine-dione core. Key structural features include:
- 3-(3-Methylphenyl) substituent: Introduces steric bulk and lipophilicity at position 2.
Properties
Molecular Formula |
C21H18N2O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N2O2S/c1-15-6-5-9-17(14-15)23-20(24)19-18(11-13-26-19)22(21(23)25)12-10-16-7-3-2-4-8-16/h2-9,11,13-14H,10,12H2,1H3 |
InChI Key |
NPVWHNCSAYLQAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Thiophene Intermediate
Methyl 3-aminothiophene-2-carboxylate serves as a critical precursor. It is synthesized via the Gewald reaction, which involves condensation of ketones with cyanoacetates and elemental sulfur. For example, reacting cyclohexanone derivatives with ethyl cyanoacetate and sulfur yields aminothiophene esters.
Urea Formation and Cyclization
The aminothiophene ester is treated with 3-methylphenyl isocyanate to form a urea intermediate. Cyclization under basic conditions (e.g., sodium methoxide in methanol) produces 3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Reaction Conditions :
- Solvent: Anhydrous dioxane or methanol
- Temperature: 60–80°C
- Base: Sodium methoxide (1M in methanol)
- Yield: 60–75%
N1-Alkylation with 2-Phenylethyl Groups
Introducing the 2-phenylethyl moiety at the N1 position requires regioselective alkylation. This is achieved via nucleophilic substitution or Mitsunobu reactions.
Alkylation with 2-Phenylethyl Bromide
The N1 nitrogen of 3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is deprotonated using a strong base (e.g., potassium carbonate) and reacted with 2-phenylethyl bromide in polar aprotic solvents.
Optimized Conditions :
Mitsunobu Reaction for Sterically Hindered Systems
For hindered substrates, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-phenylethanol to the N1 position.
Typical Protocol :
- Reagents: DEAD (1.2 equiv), PPh3 (1.2 equiv)
- Solvent: THF
- Temperature: 0°C to room temperature
- Yield: 50–60%
Alternative Pathways via Dichloro Intermediates
Chlorination of the pyrimidinedione core followed by sequential amination offers an alternative route.
POCl3-Mediated Chlorination
Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is treated with phosphorus oxychloride (POCl3) and catalytic DMF to yield 2,4-dichlorothieno[3,2-d]pyrimidine.
Key Data :
| Conditions | Yield | Characterization (1H NMR) |
|---|---|---|
| POCl3, DMF, 115°C, 8h | 56% | δ 8.16 (d, J=3.4 Hz), 7.62 (d, J=3.4 Hz) |
| POCl3, N,N-dimethylaniline, 80°C, 24h | 56% | δ 7.42 (d, J=6.4 Hz), 7.61 (d, J=6.4 Hz) |
Sequential Amination
The dichloro intermediate undergoes nucleophilic substitution with 3-methylaniline and 2-phenylethylamine. The order of substitution impacts regioselectivity:
- Position 2 : React with 2-phenylethylamine in THF at 60°C (Yield: 50%).
- Position 4 : Substitute with 3-methylaniline in DMF at 100°C (Yield: 48%).
One-Pot Tandem Synthesis
Recent advances enable tandem cyclization-alkylation in a single reactor, reducing purification steps.
Urea-Alkylation Cascade
Methyl 3-aminothiophene-2-carboxylate is reacted with 3-methylphenyl isocyanate and 2-phenylethyl bromide in a sequential one-pot process.
Conditions :
- Step 1: Urea formation (60°C, 6h)
- Step 2: Cyclization (NaOMe, 80°C, 8h)
- Step 3: Alkylation (K2CO3, 100°C, 12h)
- Overall Yield: 35–40%
Industrial-Scale Considerations
Scale-up requires optimizing solvent recovery, catalyst recycling, and continuous flow systems.
Continuous Flow Cyclization
Using microreactors, the cyclization step achieves 95% conversion in 30 minutes at 120°C, compared to 8 hours in batch processes.
Green Chemistry Metrics
- E-factor : 15–20 (kg waste/kg product)
- PMI (Process Mass Intensity) : 25–30
Characterization and Quality Control
Spectroscopic Data
Purity Analysis
- HPLC : >99% purity (C18 column, MeOH:H2O = 70:30)
- LC-MS : m/z 407.1 [M+H]+
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thieno or pyrimidine rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thieno[3,2-d]pyrimidine derivatives with reduced functional groups.
Substitution: Formation of various substituted thieno[3,2-d]pyrimidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential antitubercular and anticancer agent. .
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Molecular Targets: DNA intercalation and inhibition of key enzymes involved in cell replication.
Pathways Involved: Disruption of DNA synthesis and repair pathways, leading to cell cycle arrest and apoptosis in cancer cells
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below highlights critical differences in substituents, molecular weights, and bioactivities among selected analogs:
Key Observations:
Pharmacological Activities
Antimicrobial Activity:
- 5-Methylthieno[2,3-d]pyrimidine-dione derivatives exhibit moderate activity against S. aureus and P. aeruginosa (MIC: 8–32 µg/mL) .
- 6-Imidazo[1,2-a]pyridin-2-yl analogs show improved activity (MIC: <4 µg/mL against P. aeruginosa), surpassing streptomycin in some cases .
Enzyme Inhibition:
- Thieno[3,2-d]pyrimidine-diones with bulky aryl groups (e.g., 3-methylphenyl) are investigated as inhibitors of bacterial TrmD and acetyl-CoA carboxylase .
Biological Activity
3-(3-methylphenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Synthesis and Structure
The compound belongs to the thieno[3,2-d]pyrimidine family, which is known for various biological activities. The synthesis of this compound typically involves multi-step organic reactions that yield derivatives with potential therapeutic applications. The structure features a thieno-pyrimidine core that is crucial for its biological activity.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C19H20N2O2S |
| Core Structure | Thieno[3,2-d]pyrimidine-2,4-dione |
| Substituents | 3-Methylphenyl and 2-Phenylethyl groups |
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. In particular, the compound has shown efficacy against melanoma and cervical cancer cells by generating reactive oxygen species (ROS) which lead to cell death under both normoxic and hypoxic conditions .
Anti-inflammatory Effects
The anti-inflammatory properties of thieno[3,2-d]pyrimidine derivatives have been documented in several studies. These compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. The structure-activity relationship (SAR) analyses suggest that modifications on the thieno-pyrimidine core can enhance anti-inflammatory potency .
Antimicrobial Activity
Thieno[3,2-d]pyrimidines have also been tested for antimicrobial activity. In vitro studies reveal that these compounds possess antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives have been shown to inhibit Staphylococcus aureus and Escherichia coli growth effectively .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Protein Kinase Inhibition : Some derivatives act as inhibitors of protein kinases involved in cancer progression.
- Reactive Oxygen Species Generation : The compound induces oxidative stress in cancer cells leading to apoptosis.
Case Study 1: Anticancer Efficacy
A study involving the administration of the compound in animal models showed a significant reduction in tumor size compared to controls. The mechanism was linked to the downregulation of oncogenic pathways and upregulation of apoptotic markers.
Case Study 2: Anti-inflammatory Action
In a controlled trial assessing the anti-inflammatory effects in rats induced with arthritis, the compound demonstrated a marked decrease in swelling and pain indicators. Histological analysis confirmed reduced inflammatory cell infiltration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
